- Synthesis and second-order nonlinear optical properties of carbazole-azo binary compounds, Zhongshan Daxue Xuebao, 2001, 40(4), 66-69
Cas no 94847-10-6 (9-(6-Bromohexyl)-9H-carbazole)
Il composto 9-(6-Bromohexyl)-9H-carbazole è un intermedio chimico versatile, ampiamente utilizzato nella sintesi di materiali organici funzionali, in particolare nei semiconduttori e nei dispositivi optoelettronici. La sua struttura combina un nucleo carbazolico, noto per le proprietà di trasporto di carica e fotoluminescenza, con una catena alchilica bromurata, che ne facilita l'ulteriore funzionalizzazione.
Grazie alla presenza del gruppo bromo in posizione terminale, questo composto è particolarmente reattivo in reazioni di accoppiamento incrociato (ad esempio, Suzuki o Heck), rendendolo ideale per la produzione di polimeri conduttivi o molecole complesse per OLED e celle solari. La sua purezza e stabilità ne garantiscono prestazioni riproducibili in applicazioni ad alta precisione.
9-(6-Bromohexyl)-9H-carbazole structure
Product Name:9-(6-Bromohexyl)-9H-carbazole
Numero CAS:94847-10-6
MF:C18H20BrN
MW:330.262104034424
MDL:MFCD30562129
CID:752083
PubChem ID:354335309
Update Time:2025-07-22
9-(6-Bromohexyl)-9H-carbazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Carbazole, 9-(6-bromohexyl)-
- 9-(6-Bromohexyl)-9H-carbazole
- 9-(6-bromohexyl)carbazole
- 6-Bromohexylcarbazole
- N-(6-Bromohexyl)carbazole
- 9-(6-Bromohexyl)-9H-carbazole (ACI)
- 1-Bromo-6-carbazol-9-ylhexane
- HFNNZEMVTJAKRC-UHFFFAOYSA-N
- F18773
- B5548
- CS-0160456
- 94847-10-6
- MFCD30562129
- SCHEMBL1472359
- DB-415591
- CHEMBL1089736
- BS-52047
- DTXSID70471526
- SY234385
-
- MDL: MFCD30562129
- Inchi: 1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2
- Chiave InChI: HFNNZEMVTJAKRC-UHFFFAOYSA-N
- Sorrisi: BrCCCCCCN1C2C(=CC=CC=2)C2C1=CC=CC=2
Proprietà calcolate
- Massa esatta: 329.07791g/mol
- Massa monoisotopica: 329.07791g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 271
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 4.9Ų
Proprietà sperimentali
- Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 58.0 to 62.0 deg-C
- Solubilità: Insuluble (2.4E-4 g/L) (25 ºC),
9-(6-Bromohexyl)-9H-carbazole Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:(BD675507)
9-(6-Bromohexyl)-9H-carbazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B701735-2.5mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 2.5mg |
45.00 | 2021-08-16 | ||
| TRC | B701735-5mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 5mg |
60.00 | 2021-08-16 | ||
| TRC | B701735-25mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 25mg |
75.00 | 2021-08-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5548-200mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 97.0%(GC) | 200mg |
¥390.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5548-1g |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 97.0%(GC) | 1g |
¥1540.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869390-200mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 97% | 200mg |
676.00 | 2021-05-17 | |
| TRC | B701735-100mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 100mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B701735-500mg |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B701735-1g |
9-(6-Bromohexyl)-9H-carbazole |
94847-10-6 | 1g |
$ 800.00 | 2023-09-08 | ||
| abcr | AB495193-250 mg |
1-Bromo-6-carbazol-9-ylhexane; . |
94847-10-6 | 250MG |
€239.00 | 2022-12-30 |
9-(6-Bromohexyl)-9H-carbazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt; 2 d, rt
Riferimento
- Isocyanide bridged chain gold compound with carbazole as skeleton which has color change by vapor, its preparation and application, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Acetone ; 45 min
1.2 12 h, 70 °C
1.2 12 h, 70 °C
Riferimento
- Hot-exciton harvesting via through-space single-molecule based white-light emission and optical waveguides, Chemical Science, 2022, 13(31), 9004-9015
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; overnight, 70 °C
Riferimento
- Synthesis and photoluminescent properties of iridium complexes containing carrier transporting groups, Xibei Shifan Daxue Xuebao, 2014, 50(2), 65-70
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene ; 12 h, rt → reflux
Riferimento
- Synthesis and properties of hyperbranched polymers for polymer light emitting devices with sunlight-style white emission, RSC Advances, 2019, 9(39), 22176-22184
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 0 °C; 48 h, rt
Riferimento
- Isoxazolyl-serine-based agonists of peroxisome proliferator-activated receptor: design, synthesis, and effects on cardiomyocyte differentiation, Journal of the American Chemical Society, 2004, 126(51), 16714-16715
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
Riferimento
- Carbazole/oligofluorene end-capped hexanes: solution-processable host materials for phosphorescent organic light-emitting diodes, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(18), 4442-4447
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 16 h, 60 °C
1.2 Solvents: Tetrahydrofuran ; 16 h, 60 °C
Riferimento
- Intense near- and mid-infrared absorbing films of electrochemically crosslinked multinuclear metallodithiolene complex polymers, Chemical Research in Chinese Universities, 2016, 32(2), 296-301
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 10 h, 40 °C
Riferimento
- Ni-Catalyzed Reductive 1,2-Cross-Dialkylation of Unactivated Alkenes with Two Alkyl Bromides, Organic Letters, 2022, 24(21), 3844-3849
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Sodium hydroxide Solvents: Toluene , Water ; 15 min, rt
1.2 30 min, rt
1.3 50 °C; 12 h, 50 °C
1.2 30 min, rt
1.3 50 °C; 12 h, 50 °C
Riferimento
- Synthesis and characterization of bi-functional photorefractive polymers with high molecular weight and low glass transition temperature, Chinese Journal of Polymer Science, 2014, 32(5), 577-586
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; rt; rt → 40 °C; 10 h, 40 °C
Riferimento
- Hyperbranched Polymers with a Degree of Branching of 100% Prepared by Catalyst Transfer Suzuki-Miyaura Polycondensation, Journal of the American Chemical Society, 2009, 131(30), 10348-10349
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Benzene , Water
Riferimento
- Combined phase transfer catalysis and ultrasound to enhance tandem alkylation of azo dyes, Tetrahedron, 2002, 58(19), 3747-3753
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; > 1 min, 0 °C
1.2 0 °C; 48 h, rt
1.2 0 °C; 48 h, rt
Riferimento
- Poly(carbazole)-based anion-conducting materials with high performance and durability for energy conversion devices, Energy & Environmental Science, 2020, 13(10), 3633-3645
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, rt; 12 h, reflux
Riferimento
- Preparation of N-hexyl carbazole substituted phenyl benzothiazole iridium(III) complex applied to phosphorescent luminescent material, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, rt → reflux
Riferimento
- Synthesis and photoelectric properties of a solution-processable yellow-emitting iridium(III) complex, New Journal of Chemistry, 2015, 39(11), 8908-8914
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium bromide Solvents: Benzene ; 12 h, rt; 12 h, rt → reflux
Riferimento
- Iridium (III) complex based OLED: synthesis by spn-coating process and properties, Wuji Huaxue Xuebao, 2014, 30(11), 2516-2522
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 45 °C; overnight, rt
Riferimento
- Conjugated Polymer Network Films of Poly(p-phenylene vinylene) with Hole-Transporting Carbazole Pendants: Dual Photoluminescence and Electrochromic Behavior, ACS Applied Materials & Interfaces, 2012, 4(3), 1211-1218
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ; rt
Riferimento
- Poly(m-phenylene): Conjugated Polymer Host with High Triplet Energy for Efficient Blue Electrophosphorescence, Macromolecules (Washington, 2010, 43(23), 9608-9612
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ; 24 h, reflux
Riferimento
- Design, Synthesis and Luminescence Properties of a Novel White-Light Organic Luminescent Material Derived from Bis(8-hydroxyquinolinato)zinc(II), Journal of Inorganic and Organometallic Polymers and Materials, 2014, 24(1), 201-207
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 3 h, 35 °C; 12 h, rt
Riferimento
- Investigation of synthesized carbazole derivative Cz-BPDB as a high-performance leveler for copper electroplating, Surface and Coatings Technology, 2023, 463,
9-(6-Bromohexyl)-9H-carbazole Raw materials
9-(6-Bromohexyl)-9H-carbazole Preparation Products
9-(6-Bromohexyl)-9H-carbazole Letteratura correlata
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
94847-10-6 (9-(6-Bromohexyl)-9H-carbazole) Prodotti correlati
- 4041-19-4(9H-Carbazole, 9-octyl-)
- 59529-21-4(N-Pentylindole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso